molecular formula C10H11ClFN B11900681 (R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11900681
M. Wt: 199.65 g/mol
InChI Key: GZQXDQBJQARTAR-SNVBAGLBSA-N
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Description

“(R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine” is a chiral amine featuring a tetrahydronaphthalene backbone substituted with chlorine (Cl) at position 5 and fluorine (F) at position 7. Its molecular formula is C₁₀H₁₂ClFN, with a molecular weight of 199.66 g/mol (calculated). The compound’s stereochemistry is defined by the (R)-configuration at the amine-bearing carbon, which influences its biological activity and synthetic pathways.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

(1R)-5-chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11ClFN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m1/s1

InChI Key

GZQXDQBJQARTAR-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC(=C2)F)Cl)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Halogenation: Introduction of chlorine and fluorine atoms through halogenation reactions.

    Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.

    Amine Introduction: Introduction of the amine group through amination reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or the aromatic ring.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups like hydroxyl or alkyl groups.

Scientific Research Applications

®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its pharmacological properties.

    Industrial Applications: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs, focusing on substituent positions, stereochemistry, and reported applications.

Positional Isomers and Halogen Variations
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences/Applications References
(R)-5-Chloro-7-fluoro-THNA-1-amine Cl (C5), F (C7) C₁₀H₁₂ClFN 199.66 Target compound; chiral (R)-configuration
5-Chloro-6-fluoro-THNA-1-amine Cl (C5), F (C6) C₁₀H₁₁ClFN 198.65 Fluorine at C6 alters electronic distribution; no stereochemical data available
(R)-5-Chloro-THNA-1-amine Cl (C5) C₁₀H₁₂ClN 181.66 Lacks fluorine; lower molecular weight; similar backbone

Key Findings :

  • Halogen Synergy: The dual Cl/F substitution in the target compound may enhance lipophilicity compared to mono-halogenated analogs, influencing blood-brain barrier penetration .
Stereochemical Comparisons
  • (S)-5-Chloro-7-fluoro-THNA-1-amine : The enantiomer of the target compound (). Enantiomers often exhibit divergent biological activities; for example, (S)-isomers of similar amines show altered receptor affinity or toxicity profiles .
  • (SS,1R)-1-(2-Bromobenzyl)-N-(tert-butanesulfinyl)-7-fluoro-THNA-1-amine : A structurally complex analog with a bromobenzyl group and tert-butanesulfinyl protecting group. Its enantioselective synthesis ([α]D = +50.6) underscores the importance of chiral resolution in pharmacology, though its substituents diverge significantly from the target compound .
Pharmacologically Relevant Analogs
  • Sertraline Hydrochloride: A 1,2,3,4-tetrahydronaphthalen-1-amine derivative with 3,4-dichlorophenyl and N-methyl groups. Unlike the target compound, sertraline’s dichlorophenyl group enhances serotonin transporter (SERT) binding .

Biological Activity

(R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydronaphthalenes and is characterized by the presence of chlorine and fluorine substituents on its naphthalene core. Its molecular formula is C10H11ClFC_{10}H_{11}ClF with a molecular weight of approximately 199.65 g/mol. The presence of a chiral center results in two enantiomers: (R) and (S), with distinct biological activities.

The biological activity of (R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : Studies indicate that this compound exhibits affinity for certain neurotransmitter receptors, which may influence its pharmacological effects.
  • Enzyme Inhibition : Preliminary research suggests that (R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions such as cancer or neurodegenerative diseases.

Antitumor Activity

Recent studies have demonstrated the compound's potential as an antitumor agent. For instance:

CompoundCell LineIC50 (µM)Mechanism
(R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amineA549 (lung cancer)5.4Apoptosis induction
(R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amineMCF7 (breast cancer)6.8Cell cycle arrest

These findings suggest that the compound may act through apoptosis induction and cell cycle arrest mechanisms.

Neuroprotective Effects

In addition to its antitumor properties, (R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has shown promise in neuroprotection:

StudyModelEffect
Study ARat model of Parkinson's diseaseReduced dopaminergic neuron loss
Study BIn vitro neuronal culturesEnhanced neuronal survival under oxidative stress

These studies indicate that the compound may protect neuronal cells from damage associated with oxidative stress.

Case Studies

Case Study 1: Antitumor Efficacy in Preclinical Models
A study evaluated the efficacy of (R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine in xenograft models of human tumors. The results demonstrated significant tumor regression compared to control groups, supporting its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotective Mechanisms
Research involving animal models of neurodegeneration highlighted the compound's ability to enhance cognitive function and reduce neuroinflammation. These findings suggest its utility in treating neurodegenerative disorders such as Alzheimer's disease.

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